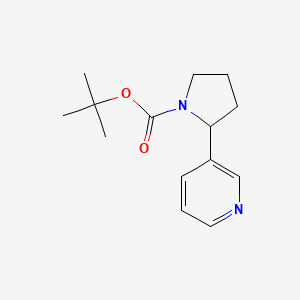

tert-Butyl 2-(pyridin-3-yl)pyrrolidine-1-carboxylate

Description

tert-Butyl 2-(pyridin-3-yl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group at the 1-position and a pyridine ring at the 2-position of the pyrrolidine scaffold. This structure combines the conformational rigidity of pyrrolidine with the electronic properties of pyridine, making it a versatile intermediate in pharmaceutical synthesis and organocatalysis.

Properties

IUPAC Name |

tert-butyl 2-pyridin-3-ylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-9-5-7-12(16)11-6-4-8-15-10-11/h4,6,8,10,12H,5,7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTHJLODPDPNBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675721 | |

| Record name | tert-Butyl 2-(pyridin-3-yl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-53-5 | |

| Record name | tert-Butyl 2-(pyridin-3-yl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

It is known that the compound is used in synthetic organic chemistry and peptide synthesis. The tert-butyloxycarbonyl (Boc) group, a key component of N-Boc-(R,S)-Nornicotine, is commonly employed to diminish the nucleophilicity of sp2-hybridized nitrogen atoms of various structures.

Mode of Action

N-Boc-(R,S)-Nornicotine acts as a protecting group in organic synthesis. The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions. The compound’s interaction with its targets involves the selective blocking of the functional group of interest, ensuring stability to the projected reactions.

Biochemical Pathways

The biochemical pathways affected by N-Boc-(R,S)-Nornicotine primarily involve the protection and deprotection of amino groups. The compound allows for the selective formation of bonds of interest while minimizing competing reactions with reactive functional groups.

Pharmacokinetics

The compound’s stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis suggests it may have specific adme properties that impact its bioavailability.

Result of Action

The result of N-Boc-(R,S)-Nornicotine’s action is the selective deprotection of the N-Boc group from a structurally diverse set of compounds. This deprotection can be achieved using various methods, including the use of oxalyl chloride in methanol. The reactions take place under room temperature conditions for 1–4 hours with yields up to 90%.

Action Environment

The action of N-Boc-(R,S)-Nornicotine can be influenced by various environmental factors. For instance, the compound’s stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis suggests that it may be resistant to certain environmental conditions. Additionally, the compound’s deprotection can be achieved under room temperature conditions, indicating that temperature is a key environmental factor influencing its action.

Biological Activity

tert-Butyl 2-(pyridin-3-yl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound, supported by data tables and case studies.

- IUPAC Name: this compound

- Molecular Formula: C14H20N2O2

- Molecular Weight: 248.32 g/mol

- CAS Number: 1076199-53-5

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with pyrrolidine and subsequent esterification with tert-butyl chloroformate. This multi-step process allows for the introduction of various functional groups that can enhance biological activity.

Pharmacological Profile

Research indicates that compounds within the pyrrolidine class exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that pyrrolidine derivatives can inhibit bacterial growth. For instance, derivatives similar to tert-butyl 2-(pyridin-3-yl)pyrrolidine have demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

- Anti-inflammatory Effects : Pyrrolidine derivatives have been evaluated for their anti-inflammatory properties. In vivo studies using carrageenan-induced paw edema models have shown that certain derivatives possess potent anti-inflammatory effects, comparable to standard anti-inflammatory drugs like diclofenac .

- CNS Activity : Some studies suggest that pyrrolidine derivatives may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. The mechanism may involve modulation of neurotransmitter systems or direct neuroprotection against oxidative stress .

Case Studies

A notable case study involved the evaluation of a series of pyrrolidine derivatives, including this compound, for their COX-1 and COX-2 inhibitory activities. The results indicated a selective inhibition profile, suggesting potential as non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects .

Data Table: Biological Activity Summary

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 2-(pyridin-3-yl)pyrrolidine-1-carboxylate has been explored for its therapeutic properties, particularly in the context of neurodegenerative diseases and antimicrobial activity.

- Neurodegenerative Therapeutics: Research indicates that compounds with similar structures have potential as selective inhibitors of neuronal nitric oxide synthase (nNOS), which could lead to new treatments for neurodegenerative conditions .

- Antimicrobial Activity: Studies have shown that related compounds exhibit significant antibacterial effects against strains like Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.96 to 7.81 μg/mL . The mechanism often involves disruption of bacterial cell functions through inhibition of key enzymes.

Biological Research

The compound's interaction with biological systems makes it a valuable subject for receptor binding studies and other biological assays.

- Receptor Binding Studies: Investigations into its potential as a ligand have been conducted, revealing its capability to modulate receptor activity, which is crucial in understanding drug-receptor interactions.

Industrial Applications

In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of various drugs and agrochemicals. Its unique structure allows for the development of novel compounds with enhanced efficacy and reduced side effects.

Antimicrobial Case Study

A study conducted on piperazine derivatives similar to this compound demonstrated robust antibacterial properties against several pathogens. The results indicated that these compounds could serve as lead candidates for antibiotic development due to their effectiveness against resistant strains like MRSA .

Neuroprotective Effects

In vitro studies have shown that derivatives of this compound exhibit anti-inflammatory activity using models such as LPS-induced RAW264.7 macrophages. This suggests potential applications in treating inflammatory conditions associated with neurodegeneration .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between tert-Butyl 2-(pyridin-3-yl)pyrrolidine-1-carboxylate and related compounds, with data derived from the evidence:

Key Structural and Functional Insights

Substituent Position and Reactivity :

- The position of the pyridine substituent (2- vs. 3-) on the pyrrolidine ring significantly influences molecular conformation. For example, tert-Butyl 3-(pyridin-3-yl) derivatives (e.g., ) exhibit different steric and electronic profiles compared to the target 2-substituted compound.

- Compounds with para-substituted aryl groups (e.g., 4-octylphenethyl in ) demonstrate enhanced lipophilicity, favoring interactions with hydrophobic targets in anticancer applications.

Functional Group Modifications :

- Bromine (e.g., ) or iodine substituents (e.g., ) enable Suzuki or Ullmann coupling reactions, expanding utility in medicinal chemistry.

- Methoxy groups (e.g., ) increase electron density on the pyridine ring, altering binding affinity in catalytic or receptor-based applications.

Stereochemical Complexity :

- Chiral centers, as seen in (2R,5S)-configured compounds , result in enantiomeric mixtures that may require resolution for specific biological activities.

Synthetic Efficiency :

- Yields vary widely among analogs. For instance, tert-Butyl (S)-2-(2-(4-octylphenyl)-2-oxoethyl)pyrrolidine-1-carboxylate was isolated at 62% purity , whereas tert-Butyl (R)-2-(4-octylphenethyl)pyrrolidine-1-carboxylate achieved 78% yield , reflecting differences in reaction optimization.

Preparation Methods

Standard Boc Protection Protocol

Pyrrolidine is treated with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base, such as sodium hydroxide (NaOH) or 4-dimethylaminopyridine (DMAP), in tetrahydrofuran (THF) or dichloromethane (DCM). The reaction typically proceeds at room temperature for 4–6 hours, yielding N-Boc-pyrrolidine with >90% efficiency.

Reaction Conditions:

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Boc₂O, DMAP | THF | 25°C | 6 hrs | 92% |

| Boc₂O, NaOH | DCM | 25°C | 4 hrs | 95% |

This method is widely adopted due to its simplicity and high yields, though it requires anhydrous conditions to prevent hydrolysis of the Boc group.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Lithiation | LDA, (−)-sparteine, THF, −78°C | 85% |

| Coupling | 3-bromopyridine, Pd(OAc)₂ | 78% |

This method achieves enantioselectivity up to 92% ee, making it suitable for chiral synthesis.

Nucleophilic Aromatic Substitution (SNAr)

An alternative approach employs activated pyridine derivatives, such as 3-fluoropyridine, in SNAr reactions with N-Boc-pyrrolidine. The reaction is facilitated by strong bases (e.g., KHMDS) in polar aprotic solvents like dimethylformamide (DMF).

Reaction Scheme:

Key Data:

| Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| KHMDS | DMF | 100°C | 24 hrs | 65% |

While less efficient than Pd-catalyzed methods, SNAr avoids transition metals and is preferable for scale-up.

Alternative Synthetic Routes

Condensation of Methyl Nicotinate with Pyrrolidine Precursors

A patent describing the synthesis of nornicotine analogs reveals a route involving methyl nicotinate and N-vinyl pyrrolidone. Although optimized for nornicotine, this method can be adapted for this compound by modifying the protecting group strategy.

Modified Steps:

-

Condensation: Methyl nicotinate reacts with N-vinyl pyrrolidone in toluene using NaH (60°C, 3 hours).

-

Acidic Hydrolysis: The intermediate is treated with HCl to yield myosmine.

-

Boc Protection: Myosmine is Boc-protected using Boc anhydride under basic conditions.

Yield Comparison:

| Step | Yield |

|---|---|

| Condensation | 70% |

| Boc Protection | 85% |

This route offers a divergent approach but requires careful control of reaction conditions to avoid racemization.

Purification and Characterization

Final purification is achieved via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol. Characterization data from PubChem includes:

Spectroscopic Data:

Q & A

Q. Q1. What are the standard synthetic routes for tert-butyl 2-(pyridin-3-yl)pyrrolidine-1-carboxylate, and how do reaction conditions influence yield?

Answer: The synthesis of pyrrolidine-pyridine hybrids typically involves cyclization or coupling strategies. For example:

- Cyclization of nitrogen-containing acetals : A common method for pyrrolidine rings involves intramolecular cyclization of intermediates like nitrogen-containing acetals or ketals under basic or acidic conditions .

- Suzuki-Miyaura coupling : Pyridine moieties can be introduced via palladium-catalyzed cross-coupling reactions, leveraging boronic acids or esters .

- Protection/deprotection strategies : The tert-butyl carbamate (Boc) group is often introduced early to protect the pyrrolidine nitrogen, requiring anhydrous conditions and reagents like Boc anhydride .

Q. Key factors affecting yield :

- Temperature : Higher temperatures (e.g., 80–100°C) improve cyclization efficiency but may degrade sensitive functional groups.

- Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) stabilize intermediates in coupling reactions .

- Catalyst loading : Pd(PPh₃)₄ at 5–10 mol% optimizes cross-coupling efficiency without side-product formation .

Q. Q2. How is the stereochemical integrity of the pyrrolidine ring confirmed in this compound?

Answer: Stereochemical validation relies on:

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., Chiralpak IA/IB) .

- NMR spectroscopy : NOESY or ROESY experiments detect spatial proximity of protons to confirm ring conformation (e.g., axial vs. equatorial substituents) .

- X-ray crystallography : Resolves absolute configuration, especially for intermediates with crystallizable derivatives (e.g., salt forms) .

Advanced Research Questions

Q. Q3. What experimental strategies resolve contradictions in reported biological activities of pyrrolidine-pyridine hybrids?

Answer: Discrepancies in bioactivity data often arise from:

- Impurity profiles : Residual catalysts (e.g., Pd in cross-coupled products) can skew assay results. Mitigate via rigorous purification (e.g., preparative HPLC, ≥95% purity) .

- Solubility artifacts : Use standardized solvents (e.g., DMSO with <0.1% water) and controls to rule out aggregation-induced toxicity .

- Target specificity : Employ orthogonal assays (e.g., SPR, ITC) to validate binding affinities and rule off-target effects .

Case example : A study reported conflicting IC₅₀ values for kinase inhibition due to varying ATP concentrations in assays. Standardizing ATP levels (1 mM) resolved discrepancies .

Q. Q4. How do substituents on the pyridine ring (e.g., halogens, methoxy groups) modulate reactivity in downstream functionalization?

Answer: Pyridine substituents direct reactivity via electronic and steric effects:

- Electron-withdrawing groups (e.g., Cl, Br) : Activate the ring for nucleophilic aromatic substitution (SNAr) at meta/para positions .

- Electron-donating groups (e.g., OMe) : Facilitate electrophilic substitution but require protection (e.g., silyl ethers) during Boc deprotection .

- Steric hindrance : Bulky groups at the 2-position hinder cross-coupling; use bulky ligands (e.g., XPhos) to enhance catalyst turnover .

Example : tert-Butyl 3-((6-chloropyridin-3-yl)methoxy)pyrrolidine-1-carboxylate undergoes regioselective SNAr with amines at the 6-chloro position, confirmed by ¹H NMR (disappearance of Cl–C–H coupling) .

Q. Q5. What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?

Answer: Key scalability issues :

- Exothermic reactions : Cyclization steps may require controlled addition (e.g., syringe pumps) to prevent thermal runaway .

- Low yields in cross-coupling : Optimize ligand-to-metal ratios (e.g., 2:1 PPh₃:Pd) and switch to continuous flow reactors for better mixing .

- Boc deprotection : Use TFA in dichloromethane (0°C to RT gradient) to minimize side reactions (e.g., tert-butyl cation formation) .

Q. Process optimization :

Q. Q6. How does the tert-butyl carbamate group influence the compound’s stability under physiological conditions?

Answer:

- pH-dependent hydrolysis : The Boc group is stable at neutral pH but cleaves rapidly under acidic conditions (e.g., lysosomal pH 4.5–5.0), enabling controlled drug release .

- Metabolic stability : In vitro microsomal assays show Boc-protected pyrrolidines resist CYP450 oxidation better than free amines (t₁/₂ increased from 15 min to >2 hrs) .

- Solubility trade-offs : Boc protection reduces aqueous solubility; counterbalance with co-solvents (e.g., cyclodextrins) for in vivo studies .

Methodological Best Practices

Q. Q7. What analytical techniques are critical for characterizing this compound?

Answer:

Q. Q8. How should researchers handle discrepancies in reported melting points or spectral data?

Answer:

- Replicate under standardized conditions : Use the same solvent (e.g., CDCl₃ for NMR) and instrumentation (e.g., 400 MHz vs. 600 MHz) as the original study .

- Cross-validate with independent labs : Share samples for inter-laboratory comparison to rule out instrument calibration errors .

- Check for polymorphism : DSC/TGA analyses detect crystalline vs. amorphous forms, which alter melting points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.